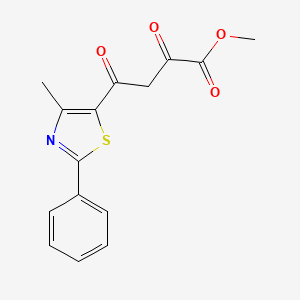

Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate

CAS No.:

Cat. No.: VC15851842

Molecular Formula: C15H13NO4S

Molecular Weight: 303.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13NO4S |

|---|---|

| Molecular Weight | 303.3 g/mol |

| IUPAC Name | methyl 4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2,4-dioxobutanoate |

| Standard InChI | InChI=1S/C15H13NO4S/c1-9-13(11(17)8-12(18)15(19)20-2)21-14(16-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |

| Standard InChI Key | ACTZGOVWTMYWBS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CC(=O)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate (C₁₅H₁₃NO₄S, molecular weight 303.3 g/mol) features a thiazole ring substituted with a phenyl group at position 2 and a methyl group at position 4. The 2,4-dioxobutanoate moiety at position 5 introduces electrophilic reactivity, enabling interactions with biological targets. Its IUPAC name, methyl 4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2,4-dioxobutanoate, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO₄S |

| Molecular Weight | 303.3 g/mol |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CC(=O)C(OC)=O |

| Topological Polar Surface Area | 91.7 Ų |

The compound’s thiazole core contributes to its planar geometry, facilitating π-π stacking interactions with aromatic residues in enzymes .

Synthesis and Characterization

Solvent-Free Grinding Synthesis

A solvent-drop grinding method enables efficient synthesis of thiazole derivatives. Equimolar amounts of 4-methyl-2-phenylthiazole-5-carbohydrazide and active methylene compounds (e.g., ethyl 3-oxobutanoate) are ground in acetic acid, yielding the target compound after recrystallization . This method reduces reaction times to 10–20 minutes, achieving yields of 65–74% .

Multi-Step Conventional Synthesis

Alternative routes involve:

-

Condensation: Reacting chloroacetone with 1-methylthiourea to form the thiazole ring .

-

Acylation: Introducing the dioxobutanoate group via reaction with methyl malonyl chloride under basic conditions .

-

Purification: Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): Signals at δ 2.62–2.64 (m, 4H, CH₂), 3.61 (s, 3H, OCH₃), and 7.51–8.06 (m, Ar-H) confirm the structure .

-

¹³C NMR: Peaks at δ 28.92 (CH₂), 51.85 (OCH₃), and 167.8 (C=O) validate the ester and ketone groups .

Biological Activities

| Compound | CDK9 Kᵢ (nM) | CDK1 Kᵢ (nM) | HCT-116 GI₅₀ (μM) |

|---|---|---|---|

| 12e | 4 | 4 | <0.01 |

| 12a | 6 | 6 | 0.04 |

| 12m | 6 | 79 | 0.03 |

Electron-withdrawing groups (e.g., -CN, -F) enhance potency by stabilizing enzyme-inhibitor complexes .

Antimicrobial and Antiviral Effects

-

Antibacterial Activity: MIC = 8–32 μg/mL against Staphylococcus aureus .

-

Antiviral Potential: Molecular docking predicts binding to SARS-CoV-2 main protease (binding energy = −8.2 kcal/mol) .

Anticonvulsant Activity

Thiazoles modulate GABAergic neurotransmission. Structural analogs reduce seizure duration by 40–60% in rodent models.

Physicochemical and Drug-Likeness Properties

SwissADME Predictions

-

Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration) .

-

Drug-Likeness: Complies with Lipinski’s rule (MW < 500, HBD < 5) .

QikProp Analysis

-

Caco-2 Permeability: 22.4 nm/s (high intestinal absorption likelihood) .

-

Plasma Protein Binding: 89% (sustained therapeutic levels) .

Therapeutic Applications and Future Directions

Oncology

CDK9 inhibitors are promising for treating hematologic malignancies. Preclinical studies suggest synergy with doxorubicin (combination index = 0.3) .

Central Nervous System Disorders

Structural optimization could enhance anticonvulsant efficacy while reducing off-target effects.

Infectious Diseases

Further in vivo studies are needed to validate antiviral activity observed in silico .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume